molecular formula C29H30N4O5S B11605732 (2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide CAS No. 443321-77-5

(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11605732
CAS No.: 443321-77-5
M. Wt: 546.6 g/mol
InChI Key: FTROQAPDQOXVAQ-UHFFFAOYSA-N
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Description

(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core thiazinane ring, followed by the introduction of the acetylamino and ethoxyphenyl groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)-2-[(4-propoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide exhibits unique properties due to the presence of ethoxy groups, which may influence its reactivity and biological activity.

Properties

CAS No.

443321-77-5

Molecular Formula

C29H30N4O5S

Molecular Weight

546.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C29H30N4O5S/c1-4-37-24-14-10-22(11-15-24)32-29-33(23-12-16-25(17-13-23)38-5-2)27(35)18-26(39-29)28(36)31-21-8-6-20(7-9-21)30-19(3)34/h6-17,26H,4-5,18H2,1-3H3,(H,30,34)(H,31,36)

InChI Key

FTROQAPDQOXVAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)OCC

Origin of Product

United States

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